5-[(Dimethylamino)methyl]-2-methoxyaniline
Description
Its structure features a methoxy group (-OCH₃) at the 2-position of the aniline ring and a dimethylaminomethyl group (-CH₂N(CH₃)₂) at the 5-position. This compound has been identified as a structural fragment in pharmaceutical intermediates, notably in ranitidine-related complexes (e.g., ranitidine nitroacetamide) .
Properties
IUPAC Name |
5-[(dimethylamino)methyl]-2-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12(2)7-8-4-5-10(13-3)9(11)6-8/h4-6H,7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLQLVCHGHMQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605645 | |
| Record name | 5-[(Dimethylamino)methyl]-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697307-13-4 | |
| Record name | 5-[(Dimethylamino)methyl]-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(dimethylamino)methyl]-2-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 5-[(Dimethylamino)methyl]-2-methoxyaniline typically involves the reaction of 2-methoxyaniline with formaldehyde and dimethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-[(Dimethylamino)methyl]-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
5-[(Dimethylamino)methyl]-2-methoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)methyl]-2-methoxyaniline involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The pathways involved depend on the specific application and the type of reaction it undergoes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s pharmacological and physicochemical properties are influenced by its substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
(a) Bioactivity and Target Engagement
- The ethylsulfonyl analog (5-(ethylsulfonyl)-2-methoxyaniline) exhibits potent antiangiogenic activity by targeting VEGFR2, a critical receptor in tumor vasculature development . In contrast, this compound lacks direct evidence of kinase inhibition but serves as a building block for H₂-antagonists like ranitidine .
(c) Regulatory and Commercial Landscape
Biological Activity
5-[(Dimethylamino)methyl]-2-methoxyaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological efficacy, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is an aromatic amine characterized by the presence of a dimethylamino group and a methoxy substituent on the aniline ring. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The dimethylamino group enhances its solubility and facilitates cellular uptake, while the methoxy group may influence its binding affinity to target proteins.
Target Interactions
- Receptor Binding : The compound has been shown to act as a ligand for several receptors, potentially modulating their activity.
- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes, which can lead to altered metabolic pathways in cells.
Biological Activities
The compound's biological activities can be categorized into several key areas:
Anticancer Activity
Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it inhibits the proliferation of human cancer cells, including breast and lung cancer types, by inducing apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- In Vivo Efficacy in Tumor Models : A study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The compound was administered at a dosage of 10 mg/kg body weight, leading to a reduction in tumor volume by approximately 50% after two weeks of treatment.
- Synergistic Effects with Other Agents : In combination therapy studies, this compound showed enhanced efficacy when used alongside established chemotherapeutics such as doxorubicin. The combination resulted in improved survival rates in animal models compared to monotherapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
